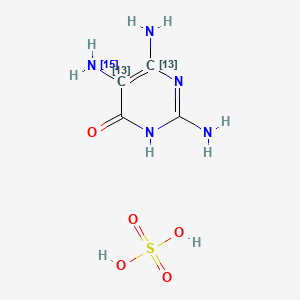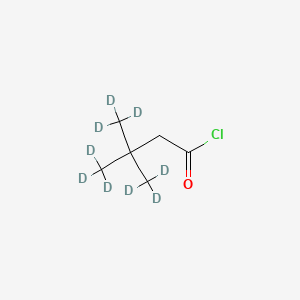
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can be leveraged in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The production process must ensure high purity and yield, often requiring multiple purification steps, such as distillation or chromatography, to remove any non-deuterated impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions or with the use of a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Alcohols and alkanes.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of specialty chemicals and materials where deuterium labeling is required for analytical purposes.
Wirkmechanismus
The mechanism by which 4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride exerts its effects depends on the specific reaction or application. In general, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds compared to hydrogen. This can lead to slower reaction rates and different reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Di(methyl-d3)-butanoyl-4,4,4-d3 Chloride
- 2,4,5-Trideuterio-3,6-bis(trideuteriomethyl)aniline
- 3,4,5-Trideuterio-2,6-bis(trideuteriomethyl)pyridine
Uniqueness
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in certain applications, such as improved stability and altered reaction kinetics. Compared to similar compounds, it may offer better performance in specific research or industrial contexts due to these unique properties.
Eigenschaften
Molekularformel |
C6H11ClO |
|---|---|
Molekulargewicht |
143.66 g/mol |
IUPAC-Name |
4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
BUTKIHRNYUEGKB-GQALSZNTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC(=O)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)(C)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


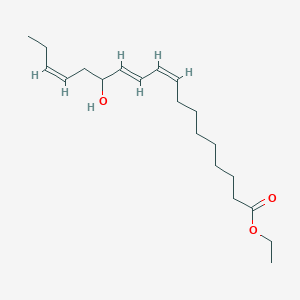
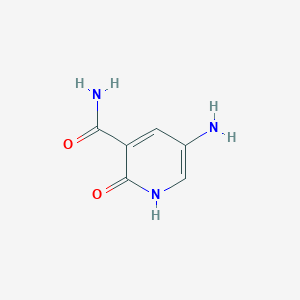
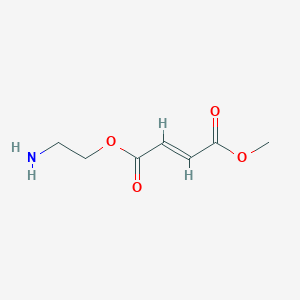
![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)
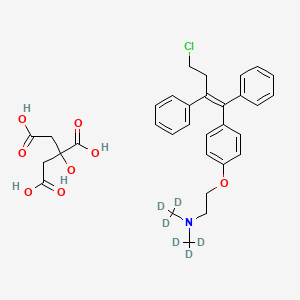

![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
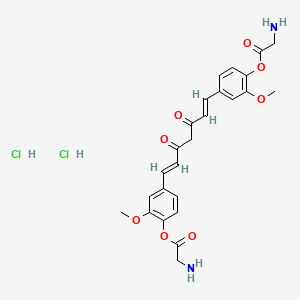
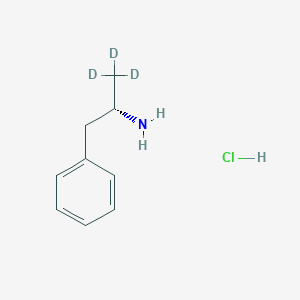

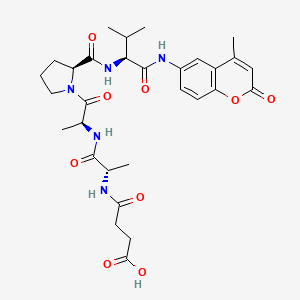
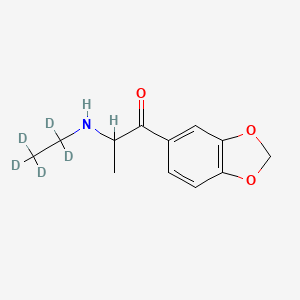
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
